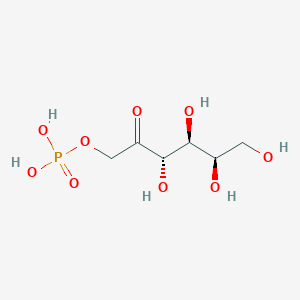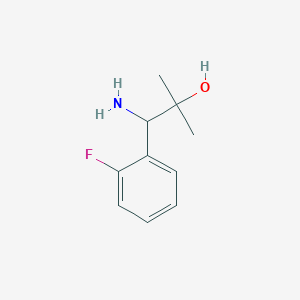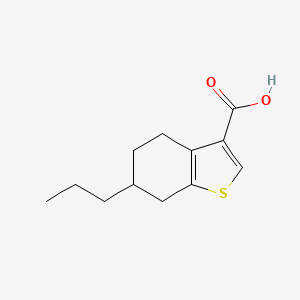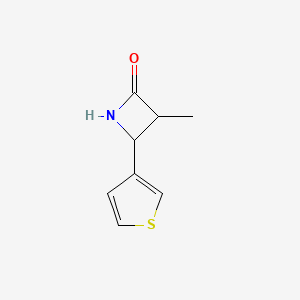
D-Tagatose 1-phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Tagatose 1-phosphate is a phosphorylated derivative of D-tagatose, a rare natural monosaccharide. It is primarily involved in the metabolic pathways of certain bacteria, such as Bacillus licheniformis and Klebsiella pneumoniae. This compound plays a crucial role in the phosphotransferase system-mediated D-tagatose catabolic pathway, where it acts as a substrate for tagatose-1-phosphate kinase .
準備方法
Synthetic Routes and Reaction Conditions: D-Tagatose 1-phosphate can be synthesized enzymatically using the phosphoenolpyruvate:sugar phosphotransferase system (PEP-PTS). In this system, the high-energy phosphoryl moiety of phosphoenolpyruvate is transferred sequentially to two general cytoplasmic proteins, Enzyme I and HPr, before being transferred to the sugar-specific Enzyme II, which phosphorylates D-tagatose to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of whole cells and isolated enzymes as catalysts under mild reaction conditions. This biocatalytic approach is preferred due to its high efficiency and environmental friendliness. The process often employs enzymes such as tagatose 4-epimerase, galactitol dehydrogenase, and L-arabinose isomerase to achieve the interconversion between monosaccharides and sugar alcohols .
化学反応の分析
Types of Reactions: D-Tagatose 1-phosphate undergoes various chemical reactions, including phosphorylation, isomerization, and hydrolysis. It can be phosphorylated to form D-tagatose 1,6-bisphosphate, a key intermediate in metabolic pathways .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include phosphoenolpyruvate, Enzyme I, HPr, and tagatose-1-phosphate kinase. The reactions typically occur under mild conditions, often at physiological pH and temperature .
Major Products: The major products formed from the reactions of this compound include D-tagatose 1,6-bisphosphate and other phosphorylated derivatives. These products play significant roles in various metabolic pathways .
科学的研究の応用
D-Tagatose 1-phosphate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a substrate for studying enzyme kinetics and metabolic pathways. In biology, it is involved in the study of bacterial metabolism and the phosphotransferase system. In medicine, D-tagatose and its derivatives are explored for their potential therapeutic effects, including their role in controlling glycaemia and promoting probiotic activity . In the industry, D-tagatose is used as a low-calorie sweetener and a functional food ingredient .
作用機序
The mechanism of action of D-tagatose 1-phosphate involves its role as a substrate in the phosphotransferase system. It is phosphorylated by tagatose-1-phosphate kinase, which facilitates its conversion into other phosphorylated intermediates. These intermediates participate in various metabolic pathways, influencing processes such as glycolysis and glycogen synthesis . D-tagatose also affects sugar metabolism by inhibiting key enzymes, such as β-glucosidase and fructokinase, thereby impacting microbial growth and metabolism .
類似化合物との比較
D-Tagatose 1-phosphate can be compared with other phosphorylated sugars, such as D-fructose 1-phosphate and D-glucose 6-phosphate. While all these compounds are involved in metabolic pathways, this compound is unique due to its specific role in the phosphotransferase system and its involvement in the metabolism of rare sugars . Similar compounds include D-tagatose 6-phosphate and D-fructose 6-phosphate, which also participate in sugar metabolism but differ in their specific enzymatic interactions and metabolic roles .
特性
分子式 |
C6H13O9P |
|---|---|
分子量 |
260.14 g/mol |
IUPAC名 |
[(3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3,5-8,10-11H,1-2H2,(H2,12,13,14)/t3-,5+,6-/m1/s1 |
InChIキー |
ZKLLSNQJRLJIGT-PQLUHFTBSA-N |
異性体SMILES |
C([C@H]([C@@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene](/img/structure/B13314079.png)
![3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B13314083.png)
![2-[(1Z)-3,3-Dimethylcyclopentylidene]acetic acid](/img/structure/B13314084.png)

![1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B13314090.png)
![Methyl 8-oxospiro[4.5]decane-7-carboxylate](/img/structure/B13314096.png)


![1-[(5-Chlorothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13314120.png)





